molecular formula C11H21NO2 B12533660 tert-Butyl methyl(pent-3-en-1-yl)carbamate CAS No. 675880-33-8

tert-Butyl methyl(pent-3-en-1-yl)carbamate

Cat. No.: B12533660
CAS No.: 675880-33-8
M. Wt: 199.29 g/mol
InChI Key: FKVJTGRXPAOQFF-UHFFFAOYSA-N
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Description

Overview of Carbamate (B1207046) Chemistry as Protecting Groups and Synthetic Intermediates

Carbamates, formally esters of carbamic acid, are widely recognized for their role as protecting groups for amines. The nitrogen atom in an amine is nucleophilic and basic, properties that can interfere with desired chemical transformations in a multifunctional molecule. The introduction of a carbamate functionality temporarily masks the reactivity of the amine by delocalizing the nitrogen's lone pair of electrons into the adjacent carbonyl group. This delocalization significantly reduces the nucleophilicity and basicity of the nitrogen, rendering it unreactive towards many reagents and reaction conditions.

The utility of carbamates as protecting groups is underscored by their stability under a wide range of synthetic conditions and the availability of various carbamate-based protecting groups that can be selectively removed under specific, mild conditions. This orthogonality is a cornerstone of modern protecting group strategy, allowing for the sequential deprotection and reaction of multiple functional groups within a complex molecule.

Beyond their role in protection, carbamates also serve as versatile synthetic intermediates. The carbamate moiety can direct and activate adjacent chemical bonds, facilitating a variety of transformations such as metalation and subsequent reaction with electrophiles, thus enabling the construction of complex molecular architectures.

Significance of N-Alkyl-N-Alkenyl Carbamates in Modern Organic Chemistry

Within the broader class of carbamates, N-alkyl-N-alkenyl carbamates represent a particularly interesting subclass. These compounds possess both an alkyl and an alkenyl substituent on the nitrogen atom, introducing a site of unsaturation that can participate in a wide array of chemical reactions.

The presence of the double bond allows for transformations such as hydrogenation, epoxidation, dihydroxylation, and various pericyclic reactions, providing a handle for further molecular elaboration. Furthermore, the electronic nature of the nitrogen atom, modulated by the carbamate group, can influence the reactivity of the adjacent alkene, leading to unique and selective transformations. The strategic placement of the double bond within the alkenyl chain offers a powerful tool for controlling the stereochemical outcome of these reactions.

Specific Research Focus on tert-Butyl methyl(pent-3-en-1-yl)carbamate within the Carbamic Acid Ester Class

This article focuses specifically on the chemical compound This compound . This molecule belongs to the carbamic acid ester class and embodies the key structural features of an N-alkyl-N-alkenyl carbamate. The nitrogen atom is substituted with a methyl group (the alkyl component) and a pent-3-en-1-yl group (the alkenyl component). The carbamate nitrogen is protected by a tert-butyloxycarbonyl (Boc) group, one of the most common and versatile protecting groups in organic synthesis.

The presence of the pent-3-enyl chain introduces a carbon-carbon double bond, offering a site for a variety of chemical modifications. The methyl group on the nitrogen and the tert-butyl group of the Boc protecting group also influence the steric and electronic environment of the molecule, which in turn dictates its reactivity and physical properties. A detailed examination of this specific compound will provide valuable insights into the broader class of N-alkyl-N-alkenyl carbamates and their role in advanced organic synthesis.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

675880-33-8

Molecular Formula

C11H21NO2

Molecular Weight

199.29 g/mol

IUPAC Name

tert-butyl N-methyl-N-pent-3-enylcarbamate

InChI

InChI=1S/C11H21NO2/c1-6-7-8-9-12(5)10(13)14-11(2,3)4/h6-7H,8-9H2,1-5H3

InChI Key

FKVJTGRXPAOQFF-UHFFFAOYSA-N

Canonical SMILES

CC=CCCN(C)C(=O)OC(C)(C)C

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways for Tert Butyl Methyl Pent 3 En 1 Yl Carbamate

Direct Synthesis Approaches to tert-Butyl methyl(pent-3-en-1-yl)carbamate

Direct synthetic methods focus on the final step of forming the carbamate (B1207046) on the N-methyl-pent-3-en-1-amine backbone. These strategies are often efficient and widely applicable in organic synthesis.

Carbamoylation Strategies

Carbamoylation is a fundamental process for the formation of carbamates. This can be achieved through the reaction of an amine with various reagents, such as isocyanates or a combination of carbon dioxide and an alkylating agent. A general three-component coupling of an amine, carbon dioxide, and a halide in the presence of a base like cesium carbonate can provide an efficient route to carbamates under mild conditions. organic-chemistry.org This method is noted for its short reaction times and the avoidance of N-alkylation byproducts. organic-chemistry.org Another approach involves the dehydrogenative synthesis of carbamates from formamides and alcohols, catalyzed by pincer-ligated iron complexes, which proceed via a transient isocyanate intermediate. acs.org

ReagentsCatalyst/ConditionsProductNotes
Amine, CO₂, Alkyl HalideCesium Carbonate, TBAICarbamateMild conditions, short reaction times. organic-chemistry.org
Formamide, Alcohol(iPrPNP)Fe(H)(CO)CarbamateProceeds via an isocyanate intermediate. acs.org

Utilization of tert-Butyl Dicarbonate (B1257347) (Boc₂O) in N-Protection Methodologies

The introduction of the tert-butoxycarbonyl (Boc) group is a cornerstone of amine protection in organic synthesis. researchgate.netwikipedia.org tert-Butyl dicarbonate (Boc₂O) is the most common reagent for this transformation, typically reacting with a primary or secondary amine in the presence of a base like triethylamine (B128534) (TEA) in a solvent such as tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM). jk-sci.com The reaction proceeds via nucleophilic attack of the amine on one of the carbonyl carbons of Boc₂O, leading to the formation of the N-Boc protected amine. jk-sci.comchemistrysteps.com This method is highly efficient and generally provides excellent yields. The Boc group is valued for its stability under a wide range of conditions, yet it can be readily removed with strong acids like trifluoroacetic acid (TFA). researchgate.netjk-sci.comchemistrysteps.com For the synthesis of this compound, the secondary amine, N-methyl-pent-3-en-1-amine, would be the direct precursor.

Amine SubstrateReagentsProductTypical Yield
Primary or Secondary AmineBoc₂O, TEA, THF/DCMN-Boc Protected AmineHigh

Enantioselective and Stereoselective Pathways to N-Alkenyl Carbamates

Achieving enantioselectivity and stereoselectivity is crucial when chiral centers or specific double bond geometries are desired in the final product. For N-alkenyl carbamates, several methods have been developed. For instance, highly enantioselective routes to α-alkenyl α-amino acid derivatives have been established using N-H insertion reactions of vinyldiazoacetates with tert-butyl carbamate, cooperatively catalyzed by dirhodium(II) carboxylates and chiral spiro phosphoric acids. rsc.orgnih.gov While this specific example leads to α-amino acid derivatives, the principle of metal-catalyzed N-H insertion is a powerful tool for creating chiral C-N bonds. acs.org Furthermore, stereoselective synthesis of (E)-1-alkenyl carbamates can be accomplished through the carbocupration of alkynyl carbamates, which allows for the controlled formation of the double bond geometry. researchgate.netfigshare.com

Reaction TypeCatalystsKey Feature
N-H InsertionDirhodium(II) carboxylates, Chiral Spiro Phosphoric AcidsHigh enantioselectivity. rsc.orgnih.gov
CarbocuprationCopper reagentsStereospecific formation of (E)-alkenyl carbamates. researchgate.netfigshare.com

Metal-Catalyzed Approaches

Transition metal catalysis offers a broad spectrum of reactions for the synthesis of carbamates and the formation of C-N bonds. Ruthenium complexes have been shown to catalyze the intramolecular C(sp³)-H amination of carbamates. rhhz.net Copper-catalyzed tandem regioselective cis-carbometallation/cyclization of imine-ynamides with arylboronic acids provides a pathway to substituted indolines, showcasing copper's utility in forming C-N bonds and functionalized alkenes. researchgate.net Palladium-catalyzed cross-coupling of aryl halides with sodium cyanate (B1221674) in the presence of an alcohol is an efficient method for synthesizing N-aryl carbamates. mit.edu Platinum group metals, in conjunction with alkali metal halides, can catalyze the oxidative alkoxycarbonylation of amines to form carbamates. acs.org Zinc chloride has also been demonstrated as an effective catalyst for the synthesis of carbamates from carbamoyl (B1232498) chlorides and alcohols. nih.gov

Metal CatalystReaction TypeSubstrates
RutheniumIntramolecular C-H AminationCarbamates rhhz.net
CopperCarbometallation/CyclizationImine-ynamides, Arylboronic acids researchgate.net
PalladiumCross-couplingAryl halides, Sodium cyanate, Alcohols mit.edu
Platinum Group MetalsOxidative AlkoxycarbonylationAmines, Alcohols, CO acs.org
Zinc ChlorideCarbamate SynthesisCarbamoyl chlorides, Alcohols nih.gov

Transition-Metal-Free Methods for N-Alkenyl Carbamate Formation

While metal-catalyzed reactions are powerful, transition-metal-free alternatives are gaining importance due to their potential for reduced cost and toxicity. The formation of N-aryl carbamates from cyclic organic carbonates and aromatic amines can be achieved under mild conditions using an organocatalyst like triazabicyclodecene (TBD). nih.govresearchgate.net Another transition-metal-free approach involves the 1,2-carboboration of unactivated alkenes, which proceeds via a radical pathway and can introduce a boron functionality for further transformations. acs.org Additionally, modular, transition-metal-free coupling of N,O- and N,S-heterocyclic vinyl chlorides with terminal acetylenes and styrenes has been developed, offering a route to functionalized dihydro-1,4-oxazines and thiazines. nih.gov

MethodReagentsKey Feature
OrganocatalysisCyclic carbonates, Aromatic amines, TBDMetal-free, mild conditions. nih.govresearchgate.net
Radical CarboborationUnactivated alkenes, Bis(catecholato)diboron, Alkyl halidesTransition-metal-free C-C and C-B bond formation. acs.org
Coupling ReactionHeterocyclic vinyl chlorides, Terminal acetylenes/styrenes, LiTMPMetal-free C-C bond formation. nih.gov

Precursor Synthesis and Derivatization Routes

The synthesis of the target carbamate is highly dependent on the availability of its precursors, namely N-methyl-pent-3-en-1-amine. The synthesis of this secondary amine can be approached from simpler starting materials. Pent-3-en-1-amine can be synthesized and subsequently methylated. cymitquimica.comsigmaaldrich.commolport.com The N-methylation of primary amines can be achieved using various methods, such as reductive amination with formaldehyde (B43269) or reaction with a methylating agent like methyl iodide after appropriate protection of the amino group. monash.edu For instance, N-protected amino acids are commonly N-methylated using sodium hydride and methyl iodide. monash.edu

Alternatively, derivatization from a different starting material can be envisioned. For example, pent-3-en-1-ol could be converted to a leaving group (e.g., tosylate or halide) followed by nucleophilic substitution with methylamine (B109427). Another route could involve the partial reduction of a suitable alkyne, such as pent-3-yn-1-amine, to the corresponding (Z)- or (E)-alkene. nih.gov

PrecursorSynthesis StrategyReagents
N-methyl-pent-3-en-1-amineN-methylation of pent-3-en-1-amineMethyl iodide, Base
N-methyl-pent-3-en-1-amineFrom pent-3-en-1-olTosyl chloride, Methylamine
N-methyl-pent-3-en-1-amineReduction of pent-3-yn-1-amineH₂, Lindlar's catalyst or Na/NH₃

Synthetic Strategies for this compound: A Detailed Examination

The synthesis of the specific carbamate, this compound, while not explicitly detailed in the current body of scientific literature, can be achieved through well-established synthetic organic chemistry methodologies. The primary approach involves a two-step sequence: the initial synthesis of the precursor secondary amine, N-methyl-N-(pent-3-en-1-yl)amine, followed by its conversion to the target tert-butyl carbamate.

1 Approaches to N-Methyl-N-(pent-3-en-1-yl)amine Precursors

The key precursor for the synthesis of the target carbamate is N-methyl-N-(pent-3-en-1-yl)amine. Several synthetic routes can be envisioned for its preparation, with reductive amination being a prominent and efficient method.

Reductive Amination of Pent-3-enal (B15050306):

A highly effective method for the synthesis of N-methyl-N-(pent-3-en-1-yl)amine is the reductive amination of pent-3-enal with methylamine. organic-chemistry.orgmasterorganicchemistry.comlibretexts.orgyoutube.com This reaction proceeds via the initial formation of an imine intermediate, which is then subsequently reduced to the desired secondary amine. masterorganicchemistry.comyoutube.com A variety of reducing agents can be employed for this transformation, with sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) being common choices. masterorganicchemistry.comyoutube.com The use of sodium cyanoborohydride is often preferred as it is a milder reducing agent that selectively reduces the iminium ion in the presence of the starting aldehyde. masterorganicchemistry.comyoutube.comyoutube.comyoutube.com

The general reaction scheme is as follows:

A diverse set of N-methyl secondary amines can be obtained in high yields through an expedient reductive alkylation of commercially available methanolic methylamine. mdma.ch For the reductive amination of ketones, a general procedure involves extracting the crude N-methyl amines with hydrochloric acid to separate neutral materials. mdma.ch

Alternative Routes:

While reductive amination is a primary choice, other methods could potentially be employed, such as the alkylation of methylamine with a suitable pent-3-en-1-yl halide. However, this method often suffers from a lack of selectivity, leading to mixtures of primary, secondary, tertiary, and even quaternary amines. nih.govresearchgate.net

2 Functionalization Strategies Leading to the Pent-3-en-1-yl Moiety within Carbamate Scaffolds

Once the N-methyl-N-(pent-3-en-1-yl)amine precursor is obtained, the final step involves the introduction of the tert-butoxycarbonyl (Boc) group to form the target carbamate.

Reaction with Di-tert-butyl Dicarbonate (Boc₂O):

The most common and efficient method for the N-Boc protection of amines is the reaction with di-tert-butyl dicarbonate (Boc₂O). organic-chemistry.orgnih.govsigmaaldrich.comresearchgate.net This reaction is typically carried out in the presence of a base, such as triethylamine or N,N-diisopropylethylamine, in an appropriate solvent like dichloromethane or tetrahydrofuran. nih.gov The reaction proceeds smoothly at room temperature to afford the desired this compound in high yield. sigmaaldrich.com

A one-pot tandem direct reductive amination of aldehydes with primary amines resulting in N-Boc secondary amines using a (Boc)₂O/sodium triacetoxyborohydride (B8407120) (STAB) system has also been reported, which could be a highly efficient route to the target molecule. nih.gov

The general reaction is depicted below:

Below is an interactive data table summarizing the proposed synthetic steps and typical reaction conditions based on analogous transformations found in the literature.

Table 1: Proposed Synthetic Route and Reaction Conditions
StepReactionStarting MaterialsReagentsTypical SolventTypical Conditions
1Reductive AminationPent-3-enal, MethylamineNaBH₃CN or NaBH(OAc)₃Methanol, DichloromethaneRoom Temperature
2N-Boc ProtectionN-methyl-N-(pent-3-en-1-yl)amineDi-tert-butyl dicarbonate (Boc₂O), TriethylamineDichloromethane, TetrahydrofuranRoom Temperature

Chemical Reactivity and Advanced Transformations of Tert Butyl Methyl Pent 3 En 1 Yl Carbamate

Reactivity at the Carbamate (B1207046) Moiety

The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines due to its stability under various conditions and its susceptibility to cleavage under specific, controlled acidic environments. researchgate.net This allows for the unmasking of the secondary amine at a desired stage of a synthetic sequence.

Selective N-Deprotection Strategies (e.g., Boc cleavage)

The removal of the Boc group from tert-butyl methyl(pent-3-en-1-yl)carbamate is a critical step to liberate the secondary amine, methyl(pent-3-en-1-yl)amine. This transformation is most commonly achieved under acidic conditions. masterorganicchemistry.com The general mechanism involves protonation of the carbamate's carbonyl oxygen, followed by the loss of a stable tert-butyl cation to form a carbamic acid intermediate. This intermediate then spontaneously decarboxylates to yield the free amine. masterorganicchemistry.com

A variety of acidic reagents can be employed for this purpose, each with its own advantages regarding reaction conditions and selectivity. Strong acids like trifluoroacetic acid (TFA) are highly effective, often used neat or in a solvent like dichloromethane (B109758) (CH₂Cl₂). masterorganicchemistry.com Other common methods include using hydrogen chloride (HCl) in organic solvents such as dioxane or ethyl acetate (B1210297). nih.gov

For substrates sensitive to harsh acidic conditions, milder or alternative methods have been developed. These include the use of solid acid catalysts, such as H-BEA zeolite, which can facilitate continuous flow deprotection processes. rsc.org Aqueous phosphoric acid and catalytic amounts of sulfuric acid or methanesulfonic acid in specific solvents have also been reported for the selective cleavage of Boc groups, sometimes in the presence of other acid-labile functionalities like tert-butyl esters. nih.govresearchgate.net A key challenge during Boc deprotection is the potential for the liberated tert-butyl cation to alkylate other nucleophilic sites on the molecule or in the reaction mixture. acsgcipr.org To mitigate this, scavenger reagents like anisole (B1667542) or thiophenol are often added to trap the cation. organic-chemistry.org

Table 1: Common Reagents for N-Boc Deprotection
Reagent/SystemTypical ConditionsKey Features & NotesReference
Trifluoroacetic Acid (TFA)CH₂Cl₂, Room TemperatureHighly efficient and common; requires scavenger for sensitive substrates. masterorganicchemistry.com
Hydrogen Chloride (HCl)Dioxane, Methanol, or Ethyl AcetateWidely used; provides the amine as a hydrochloride salt. nih.gov
Sulfuric Acid (H₂SO₄) (catalytic)tert-Butyl acetate (tBuOAc)Allows for selective deprotection in the presence of t-butyl esters. researchgate.net
Solid Acid Catalysts (e.g., H-BEA Zeolite)THF, Elevated Temperature (Flow)Enables continuous processing and easy catalyst removal. rsc.org
Aqueous Phosphoric Acid (H₃PO₄)Aqueous solution, HeatConsidered an environmentally benign option. nih.gov
Oxalyl Chloride/MethanolMethanol, Room TemperatureMild conditions for deprotection of various N-Boc amines. nih.gov

Transcarbamoylation Reactions

Transcarbamoylation involves the transfer of the carbamoyl (B1232498) group from the nitrogen atom to another nucleophile, typically an alcohol or another amine. This reaction serves as a method to interconvert carbamates or to synthesize ureas and other related structures. While the direct reaction is often difficult due to the stability of the carbamate, it can be facilitated by catalysts. nih.gov

For instance, tin-catalyzed transcarbamoylation using reagents like phenyl carbamate or methyl carbamate in toluene (B28343) at elevated temperatures can effectively convert alcohols to their corresponding carbamates. organic-chemistry.org In the context of this compound, reacting it with a different, less volatile amine in the presence of a suitable catalyst could lead to the formation of a new carbamate and the release of methyl(pent-3-en-1-yl)amine. Palladium-catalyzed methods have also been developed for the transamidation of carbamates with various amines. researchgate.net These reactions often require specific ligands and conditions to achieve high efficiency. researchgate.net

N-Functionalization and Derivatization Studies

The carbamate nitrogen, once deprotected, offers a site for further functionalization. However, even the intact carbamate can undergo certain derivatization reactions. For analytical purposes, N-methylcarbamates are often hydrolyzed to their corresponding phenols (if applicable) or amines, which are then derivatized for detection by gas-liquid chromatography (GLC). nih.gov For example, derivatizing agents like pentafluorobenzyl (PFB) bromide can be used after hydrolysis. nih.gov

In synthetic applications, the N-H bond of a primary or secondary carbamate can be functionalized. While the target compound is an N-methylated (tertiary) carbamate and lacks an N-H bond, related secondary carbamates can undergo reactions such as N-arylation. Copper- or nickel-catalyzed cross-coupling reactions with aryl halides or boronic acids (Chan-Lam coupling) are common methods to form N-aryl bonds on carbamate substrates. organic-chemistry.org Such strategies are foundational in medicinal chemistry for creating libraries of structurally diverse compounds. organic-chemistry.org

Reactivity at the Alkenyl Moiety (pent-3-en-1-yl)

The carbon-carbon double bond in the pent-3-en-1-yl side chain is a hub of reactivity, susceptible to a variety of addition and cyclization reactions, allowing for extensive modification of the molecule's carbon skeleton.

Electrophilic Additions to the Double Bond

The electron-rich double bond readily undergoes electrophilic addition reactions. The regiochemical and stereochemical outcomes of these additions are governed by established principles of alkene reactivity.

Hydroboration-Oxidation : This two-step reaction sequence is a powerful method for the anti-Markovnikov hydration of alkenes. libretexts.org Treatment of this compound with a borane (B79455) source (e.g., BH₃·THF or 9-BBN), followed by oxidation with hydrogen peroxide (H₂O₂) and a base, would yield the corresponding primary alcohol, tert-butyl (4-hydroxypentan-1-yl)(methyl)carbamate. The reaction proceeds via a syn-addition of the hydrogen and boron atoms across the double bond. youtube.com

Halogenation : The addition of halogens such as bromine (Br₂) or chlorine (Cl₂) across the double bond would result in the formation of a vicinal dihalide, tert-butyl (3,4-dihalopentan-1-yl)(methyl)carbamate. This reaction typically proceeds through a cyclic halonium ion intermediate, leading to anti-addition of the two halogen atoms.

Hydrohalogenation : The addition of hydrogen halides (e.g., HBr, HCl) would lead to the formation of a haloalkane. According to Markovnikov's rule, the hydrogen atom would add to the carbon atom of the double bond that already has more hydrogen atoms (C4), and the halide would add to the more substituted carbon (C3). This would produce tert-butyl (3-halopentan-1-yl)(methyl)carbamate.

Table 2: Electrophilic Addition Reactions at the Alkenyl Moiety
ReactionReagentsProductRegioselectivityReference
Hydroboration-Oxidation1. BH₃·THF 2. H₂O₂, NaOHtert-Butyl (4-hydroxypentan-1-yl)(methyl)carbamateAnti-Markovnikov libretexts.org
HalogenationBr₂ in CCl₄tert-Butyl (3,4-dibromopentan-1-yl)(methyl)carbamateN/A (Vicinal Dihalide)-
HydrohalogenationHBrtert-Butyl (3-bromopentan-1-yl)(methyl)carbamateMarkovnikov-

Organometallic Reactions (e.g., Carbometallation, Cupration, Lithiation)

Organometallic reactions of N-Boc protected homoallylic amines, such as this compound, offer powerful methods for carbon-carbon bond formation and functionalization. The reactivity is centered around the generation of carbanionic species and their subsequent reaction with electrophiles, or the direct addition of organometallic reagents across the double bond.

Lithiation: The deprotonation of N-Boc protected allylic and homoallylic amines using strong bases like organolithium reagents is a well-established method for generating synthetically useful carbanions. The acidity of the protons alpha to the nitrogen atom is enhanced by the electron-withdrawing nature of the Boc group, facilitating their removal. For instance, the lithiation of N-Boc protected allylic amines in the presence of a chiral ligand such as (-)-sparteine (B7772259) can lead to the formation of asymmetric homoenolate equivalents. researchgate.net These intermediates react with various electrophiles to yield enantioenriched products. researchgate.net While direct examples for this compound are not prevalent, analogous N-Boc protected amines undergo lithiation followed by trapping with electrophiles, a process that can be highly diastereoselective depending on the substrate and reaction conditions. scielo.brnih.gov A general protocol for the lithiation-trapping of N-Boc heterocycles using s-BuLi in THF has been developed, which can be applied to a range of substrates. scielo.br

Cupration: Organocuprates are known to participate in conjugate addition reactions. In the context of N-Boc protected homoallylic amines, cuprates can be generated from the corresponding organolithium species via transmetalation. This approach has been used in the synthesis of homoallylic amines through a cuprate-based 1,2-metalate rearrangement, although the specific substrate was a cyclic N-sulfonylated amine. The general principle of forming an organocuprate from a lithiated amine derivative for subsequent reaction is a relevant strategy.

Table 1: Examples of Organometallic Reactions with N-Boc Protected Amines This table presents examples of organometallic reactions on related N-Boc protected amine systems, as direct data for this compound is not available in the reviewed literature.

Reaction TypeSubstrate ClassReagentsProduct TypeReference
Asymmetric LithiationN-Boc-N-(p-methoxyphenyl) allylic aminess-BuLi, (-)-sparteine, electrophileEnantioenriched enecarbamates researchgate.net
Lithiation-TrappingN-Boc heterocycless-BuLi, THF, electrophileFunctionalized heterocycles scielo.br
Amidation via IsocyanateN-Boc-protected amines2-chloropyridine, Tf₂O, Grignard reagentAmides rsc.org

Radical Reactions and Hydrogen Atom Transfer Processes

The unsaturated nature of the pent-3-enyl chain in this compound makes it a potential substrate for radical reactions. These reactions can be initiated by radical initiators and can lead to a variety of transformations, including cyclizations and additions.

Radical Cyclization: Intramolecular radical cyclization is a powerful tool for the construction of cyclic compounds. For a molecule like this compound, the generation of a radical at a suitable position could initiate cyclization onto the double bond. N-silyl-tethered radical cyclizations have been employed for various allylic and propargylic amines bearing a protecting group, leading to the formation of silapyrrolidines which can be oxidized to γ-amino alcohols. researchgate.net

Hydrogen Atom Transfer (HAT): Hydrogen atom transfer processes are fundamental in many radical-mediated reactions. In the context of the subject compound, HAT could be involved in the initiation or termination steps of radical chain reactions. For example, a low-valent molybdenum complex has been shown to catalyze the oxidation of ammonia (B1221849) to dinitrogen via hydrogen atom abstraction using phenoxyl radicals as H-atom acceptors, demonstrating the principle of metal-catalyzed HAT from nitrogen-containing compounds. nih.gov

Rearrangement Reactions (e.g., Sigmatropic Rearrangements)

Sigmatropic rearrangements are pericyclic reactions involving the migration of a sigma-bond across a pi-system. wikipedia.orgtcichemicals.com The 1,5-diene-like structure within this compound makes it a potential candidate for such transformations, particularly aza-Cope rearrangements. nih.govresearchgate.netwikipedia.orgfrontiersin.org

Aza-Cope Rearrangement: The aza-Cope rearrangement is a nih.govnih.gov-sigmatropic rearrangement of nitrogen-substituted 1,5-hexadienes. researchgate.netwikipedia.orgfrontiersin.org These reactions can be thermally or catalytically induced and often proceed with high stereoselectivity. researchgate.net For this compound, a nih.govnih.gov-sigmatropic rearrangement would lead to a new carbamate with a rearranged carbon skeleton. The equilibrium of the reaction is influenced by the stability of the starting material and the product. nih.gov In some cases, the aza-Cope rearrangement is coupled with a subsequent Mannich cyclization to provide complex heterocyclic structures. nih.gov Chiral phosphoric acids have been used to catalyze asymmetric 2-aza-Cope rearrangements of homoallylic amines with α-stereogenic-β-formyl amides, resulting in β-amino amides with high diastereo- and enantioselectivity. researchgate.net More recently, a rhodium-catalyzed 3-aza-Cope rearrangement of protic N-allyl enammonium ylides has been developed. nih.gov

A related nih.govnih.gov-sigmatropic rearrangement of quaternary allylic ammonium (B1175870) ylides, generated in situ from tertiary allylic amines and arynes, has also been reported. researchgate.net

Table 2: Types of Sigmatropic Rearrangements Relevant to N-Boc Homoallylic Amines This table outlines sigmatropic rearrangements applicable to the structural motif present in this compound, based on literature for analogous systems.

Rearrangement TypeSubstrate FeatureKey TransformationCatalyst/ConditionsReference
Cationic 2-Aza-CopeN-homoallylic amine nih.govnih.gov-rearrangementThermal or acid-catalyzed nih.govwikipedia.org
Asymmetric 2-Aza-CopeN-homoallylic amineDiastereoselective and enantioselective nih.govnih.gov-rearrangementChiral phosphoric acid researchgate.net
3-Aza-CopeProtic N-allyl enammonium ylidesStereoselective nih.govnih.gov-rearrangementRhodium catalyst nih.gov
nih.govnih.gov-SigmatropicTertiary allylic aminesFormation of homoallylic aminesArynes researchgate.net

Utilization as a Chirality Auxiliary or Stereocontrol Element in Reactions

The N-Boc group and the N-methyl group in this compound can influence the stereochemical outcome of reactions at the nearby alkene. While the compound itself is not chiral, its derivatives or its use in the presence of chiral catalysts can lead to stereocontrolled transformations.

The synthesis of enantiopure N-Boc allylic amines has been achieved through methods like the Julia olefination of α-amino acid methyl esters. nih.gov The stereocenter in such molecules can direct subsequent reactions. For example, the lithiation of N-Boc-N-(p-methoxyphenyl) allylic amines in the presence of the chiral ligand (-)-sparteine leads to highly enantioenriched products. researchgate.net This demonstrates that the carbamate functionality can be a key element in achieving stereocontrol.

Furthermore, N-protecting groups have been shown to tune the enantioselectivity in Strecker reactions of trifluoromethyl ketimines, where the use of an N-Boc group versus an N-PMP group can switch the enantiomeric preference with the same catalyst. nih.gov This highlights the significant role of the carbamate group in influencing the transition state geometry of a reaction.

Multi-Component Reactions Involving this compound

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product. mdpi.com N-Boc protected amines are common components in MCRs, particularly in the Ugi and Passerini reactions. tcichemicals.comresearchgate.net

Ugi Reaction: The Ugi four-component reaction (U-4CR) typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. tcichemicals.comresearchgate.net The amine component can be a primary or secondary amine, including N-Boc protected amines. While a direct Ugi reaction involving this compound as the amine component has not been specifically described, its structural features are compatible with the general requirements for an amine in this reaction. The use of N-Boc protected hydrazines in Ugi-type reactions has also been reported.

Passerini Reaction: The Passerini three-component reaction (P-3CR) involves an aldehyde or ketone, a carboxylic acid, and an isocyanide to yield an α-acyloxy amide. scielo.brnih.govtcichemicals.com While the amine itself is not a direct component, N-Boc-α-aminoaldehydes are used in modified Passerini reactions, where a subsequent deprotection and transacylation step leads to peptidomimetic structures. This showcases the utility of the N-Boc group in the context of Passerini chemistry.

Table 3: Overview of Relevant Multi-Component Reactions This table summarizes key multi-component reactions where N-Boc protected amines or their derivatives are potential reactants.

Reaction NameKey ComponentsTypical ProductRelevance to Subject CompoundReference
Ugi ReactionAldehyde, Amine, Carboxylic Acid, Isocyanideα-Acylamino amideCan potentially serve as the amine component. tcichemicals.comresearchgate.net
Passerini ReactionAldehyde/Ketone, Carboxylic Acid, Isocyanideα-Acyloxy amideN-Boc-α-aminoaldehydes are used in modified versions. scielo.brnih.govtcichemicals.com

Spectroscopic and Structural Characterization in Advanced Research

Application of Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Studies

No specific ¹H or ¹³C NMR data, nor any advanced NMR studies (e.g., COSY, HSQC, HMBC) for "tert-Butyl methyl(pent-3-en-1-yl)carbamate" were found.

Mass Spectrometry (MS) Techniques for Reaction Monitoring and Product Identification in Research Contexts

No mass spectral data, including fragmentation patterns or exact mass measurements, for "this compound" could be located.

Infrared (IR) Spectroscopy for Functional Group Analysis and Reaction Progress

Specific IR absorption frequencies for the characteristic functional groups (C=O of the carbamate (B1207046), C=C of the alkene) of "this compound" are not documented.

X-ray Crystallography for Absolute Stereochemistry and Conformation Analysis

There is no evidence of "this compound" having been successfully crystallized and analyzed by X-ray diffraction. Therefore, no data on its solid-state conformation or absolute stereochemistry is available.

Until research on "this compound" is conducted and published, a detailed and scientifically accurate article on its spectroscopic and structural characterization cannot be written.

Computational and Theoretical Investigations of Tert Butyl Methyl Pent 3 En 1 Yl Carbamate

Quantum Mechanical Studies on Electronic Structure and Bonding

Quantum mechanical calculations, particularly using Density Functional Theory (DFT), are instrumental in understanding the electronic structure and bonding of carbamates. These studies provide a detailed picture of electron distribution, orbital interactions, and the nature of chemical bonds within the molecule.

For the carbamate (B1207046) moiety in tert-butyl methyl(pent-3-en-1-yl)carbamate, the delocalization of the nitrogen lone pair into the carbonyl group (n -> π) is a key feature. This interaction imparts a partial double bond character to the C-N bond, leading to a planar geometry around the carbamate group and restricting rotation. Natural Bond Orbital (NBO) analysis is a common technique used to quantify these interactions. In analogous systems, NBO analysis has shown significant stabilization energy arising from the delocalization of the nitrogen lone pair to the π orbital of the carbonyl group.

The electronic properties, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are also critical. The HOMO is typically localized on the π-system of the pentenyl group and the nitrogen atom of the carbamate, indicating these are the primary sites for electrophilic attack. The LUMO is generally centered on the π* orbital of the carbonyl group, making the carbonyl carbon susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and chemical reactivity. researchgate.net

Illustrative Data on Electronic Properties of a Model Carbamate:

Parameter Calculated Value (eV) Description
HOMO Energy -6.5 Energy of the highest occupied molecular orbital
LUMO Energy 1.2 Energy of the lowest unoccupied molecular orbital
HOMO-LUMO Gap 7.7 Indicator of chemical reactivity and stability

Density Functional Theory (DFT) Calculations of Reaction Mechanisms and Transition States

DFT calculations are a cornerstone for investigating reaction mechanisms, allowing for the mapping of potential energy surfaces and the characterization of transition states. ucsb.edu For this compound, several reactions could be computationally studied, including reactions at the alkene double bond (e.g., hydroboration, epoxidation) and reactions involving the carbamate group (e.g., hydrolysis, modification).

The study of a reaction mechanism using DFT typically involves:

Locating Stationary Points: Geometries of reactants, products, intermediates, and transition states are optimized.

Frequency Calculations: These calculations confirm the nature of the stationary points. Reactants and products have all real frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. youtube.com

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to connect it to the corresponding reactants and products, confirming that the located transition state is the correct one for the reaction of interest.

For example, in the acid-catalyzed hydrolysis of the Boc group, DFT could be used to model the protonation of the carbamate, followed by the cleavage of the tert-butyl group to form a tert-butyl cation and a carbamic acid intermediate, which then decarboxylates. The calculated activation energies for each step would reveal the rate-determining step of the reaction.

Table of Illustrative Calculated Activation Energies for a Reaction Step:

Reaction Step Activation Energy (kcal/mol) Description
Protonation of Carbonyl Oxygen 5.2 Initial protonation step
C-O Bond Cleavage (Rate-Determining) 18.7 Formation of tert-butyl cation
Decarboxylation -2.5 Spontaneous decomposition of carbamic acid

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the pentenyl chain and rotation around the C-N bond of the carbamate group give rise to a complex conformational landscape for this compound. Conformational analysis aims to identify the low-energy conformers that are most likely to be populated at a given temperature.

Computational studies on similar Boc-protected amino alcohols have revealed the presence of multiple stable conformers. nih.govchemrxiv.org These conformers are often stabilized by weak intramolecular hydrogen bonds, for instance, between the C-H bonds of the tert-butyl group and the carbonyl oxygen. nih.gov The relative energies of these conformers can be calculated with high accuracy using DFT methods.

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of the molecule over time. mdpi.com By simulating the motion of the atoms according to classical mechanics, MD can reveal the transitions between different conformations, the flexibility of different parts of the molecule, and how the molecule interacts with a solvent. For this compound, MD simulations in a solvent like water or chloroform (B151607) would show the preferred solvation of the polar carbamate group and the hydrophobic alkyl and alkenyl chains.

Illustrative Conformational Energy Profile:

Conformer Dihedral Angle (C-N-C=O) (°) Relative Energy (kcal/mol) Key Stabilizing Interaction
1 (Global Minimum) 178.5 (trans) 0.00 Intramolecular C-H...O hydrogen bond
2 -5.2 (cis) 0.85 Steric repulsion minimized
3 85.1 2.50 -

Prediction of Reactivity and Selectivity via Computational Models

Computational models can predict the reactivity and selectivity of chemical reactions. For this compound, this is particularly relevant for reactions at the double bond. The molecule is chiral, and the presence of the chiral center can influence the stereochemical outcome of reactions.

For instance, in an epoxidation reaction, the approach of the oxidizing agent to the double bond can be favored from one face over the other due to steric hindrance from the rest of the molecule. Computational models can be used to build the transition states for the attack from both faces and calculate their relative energies. The transition state with the lower energy will correspond to the major product, thus predicting the diastereoselectivity of the reaction.

Similarly, the regioselectivity of reactions like hydroboration-oxidation can be predicted. nih.gov DFT calculations can show that the addition of boron to the less substituted carbon of the double bond is electronically and sterically favored, leading to the anti-Markovnikov alcohol as the major product.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-Butyl methyl(pent-3-en-1-yl)carbamate, and how can reaction efficiency be optimized?

  • Methodological Answer : The compound is typically synthesized via carbamate-forming reactions, such as coupling tert-butoxycarbonyl (Boc) protecting groups with amine precursors. For example, asymmetric Mannich reactions have been employed for similar carbamates, using chiral catalysts to enhance stereoselectivity . Optimization involves adjusting reaction parameters (e.g., temperature, solvent polarity, and catalyst loading) and monitoring intermediates via TLC or HPLC. Evidence from PubChem suggests that Boc-protected intermediates require anhydrous conditions to prevent hydrolysis .

Q. How can researchers characterize this compound using spectroscopic techniques?

  • Methodological Answer :

  • NMR : Analyze 1^1H and 13^{13}C NMR spectra to confirm the presence of the tert-butyl group (δ ~1.4 ppm for 1^1H) and the pent-3-en-1-yl moiety (vinyl protons at δ 5.0–5.8 ppm). Compare with NIST spectral databases for validation .
  • Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns consistent with carbamate cleavage.
  • IR : Identify characteristic carbonyl (C=O) stretches at ~1680–1720 cm1^{-1} .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Methodological Answer :

  • PPE : Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and lab coats. Use fume hoods to minimize inhalation risks .
  • First Aid : In case of skin contact, wash immediately with water for ≥15 minutes. For spills, use inert adsorbents (e.g., sand) and avoid aqueous solutions to prevent hydrolysis .
  • Disposal : Classify waste as hazardous and comply with local regulations. Incineration or licensed chemical disposal is recommended .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in nucleophilic environments?

  • Methodological Answer : Density Functional Theory (DFT) calculations can model electron density distributions and frontier molecular orbitals (HOMO/LUMO) to predict sites susceptible to nucleophilic attack. Software like Gaussian or ORCA can simulate transition states for hydrolysis or substitution reactions. Validate models against experimental kinetic data .

Q. What strategies resolve contradictions in spectroscopic data for carbamate derivatives?

  • Methodological Answer :

  • Data Triangulation : Cross-validate NMR and MS results with X-ray crystallography (if crystals are obtainable). For example, PubChem data for similar carbamates include crystallographic coordinates to confirm bond lengths and angles .
  • Reproducibility : Repeat syntheses under controlled conditions to rule out impurities. Use deuterated solvents to avoid solvent artifacts in NMR .

Q. How can enantiomeric purity be ensured during the synthesis of chiral carbamate derivatives?

  • Methodological Answer :

  • Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., cellulose-based columns) to separate enantiomers.
  • Circular Dichroism (CD) : Measure optical activity to confirm configuration.
  • Asymmetric Catalysis : Employ organocatalysts or metal complexes (e.g., BINOL-derived catalysts) to enhance stereocontrol, as demonstrated in asymmetric Mannich reactions .

Q. What methodologies assess the environmental impact of this compound?

  • Methodological Answer :

  • OECD Guidelines : Conduct biodegradation studies (e.g., OECD 301F) to evaluate persistence.
  • Ecotoxicology : Use Daphnia magna or algal assays to determine acute toxicity (EC50_{50}). Current evidence indicates limited ecological data, necessitating precautionary measures during disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.